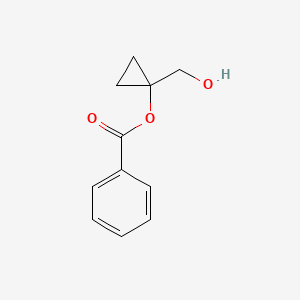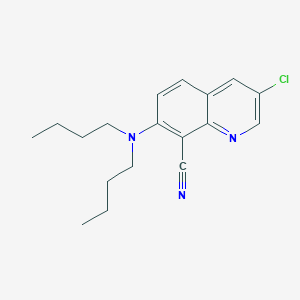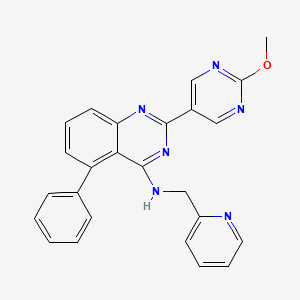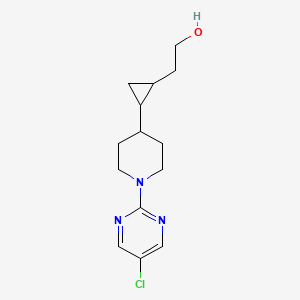
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.
Piperidine Ring Formation: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidin-4-yl intermediate.
Cyclopropyl Group Introduction: The piperidin-4-yl intermediate is further reacted with a cyclopropyl-containing reagent to introduce the cyclopropyl group.
Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyrimidine can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, thereby modulating biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- 1-(5-chloropyrimidin-2-yl)piperidin-4-one
Uniqueness
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-[2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20ClN3O/c15-12-8-16-14(17-9-12)18-4-1-10(2-5-18)13-7-11(13)3-6-19/h8-11,13,19H,1-7H2 |
InChI Key |
UGPFNMDRKTZYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CC2CCO)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


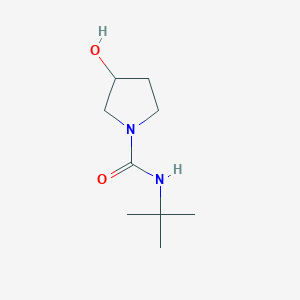
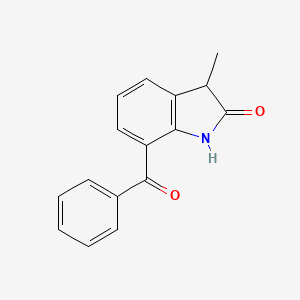

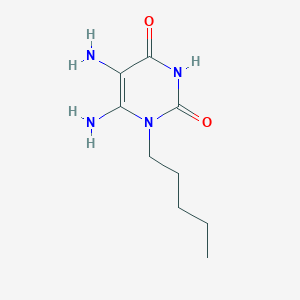
![2-[1-(Hydroxyimino)ethyl]benzene-1,4-diol](/img/structure/B8666653.png)
![Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-](/img/structure/B8666656.png)
![8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B8666678.png)
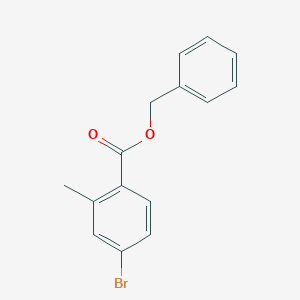
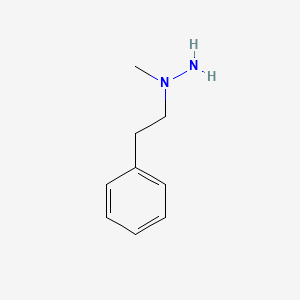
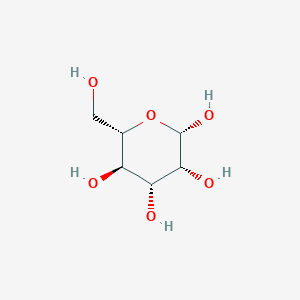
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8666715.png)
